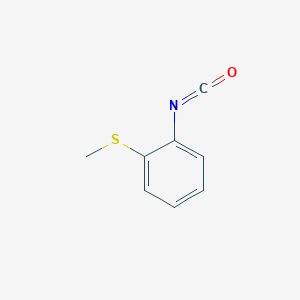

2-(Methylthio)phenyl isocyanate

Description

The exact mass of the compound 2-(Methylthio)phenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylthio)phenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)phenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXASSKJZYKJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371748 | |

| Record name | 2-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52260-30-7 | |

| Record name | 2-(Methylthio)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isocyanato-2-(methylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 2-(Methylthio)phenyl Isocyanate

CAS: 52260-30-7 | Formula: C₈H₇NOS | Molecular Weight: 165.21 g/mol [1][2]

Executive Summary

2-(Methylthio)phenyl isocyanate is a specialized electrophilic intermediate utilized primarily in the synthesis of urea and carbamate pharmacophores within medicinal chemistry. Characterized by an ortho-substituted thioether group, this compound offers unique steric and electronic properties that influence ligand binding affinity and metabolic stability in drug candidates. Its molecular weight of 165.21 Da serves as a critical stoichiometric anchor for reaction planning and mass spectrometric validation.

This guide details the physicochemical properties, synthetic utility, and analytical characterization of 2-(methylthio)phenyl isocyanate, designed for researchers optimizing lead compounds in kinase inhibition and GPCR modulation.

Physicochemical Specifications

Accurate molecular weight and physical constants are prerequisites for precise stoichiometry in parallel synthesis libraries.

| Parameter | Value | Technical Note |

| Molecular Weight (Average) | 165.21 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 165.0248 Da | Critical for High-Res Mass Spec (HRMS) confirmation. |

| Molecular Formula | C₈H₇NOS | Carbon (58.16%), Hydrogen (4.27%), Nitrogen (8.48%), Oxygen (9.68%), Sulfur (19.41%). |

| CAS Number | 52260-30-7 | Specific to the ortho isomer. (Distinct from para-isomer CAS 1632-84-4). |

| Boiling Point | 126 °C @ 5 mmHg | High vacuum required for distillation to prevent thermal decomposition. |

| Density | 1.21 g/mL @ 25 °C | Denser than water; facilitates phase separation in aqueous workups. |

| Refractive Index ( | 1.600 | High index indicative of aromatic conjugation. |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or moisture exposure. |

Synthetic Architecture & Reactivity

The utility of 2-(methylthio)phenyl isocyanate lies in the high reactivity of the isocyanate (-N=C=O) group towards nucleophiles. The ortho-methylthio group (-SMe) introduces a steric handle that can lock conformation in downstream drug targets, a common strategy in designing atropisomeric kinase inhibitors.

3.1 Synthesis of the Isocyanate

The compound is typically synthesized from 2-(methylthio)aniline via phosgenation. Due to safety concerns with phosgene gas, triphosgene (solid equivalent) is the preferred laboratory reagent.

Protocol Logic:

-

Precursor: 2-(Methylthio)aniline (CAS 2987-53-3).

-

Reagent: Triphosgene (0.33 eq) or Phosgene.

-

Mechanism: Nucleophilic attack of the amine on the carbonyl of phosgene, followed by elimination of HCl to form the isocyanate.

-

Self-Validating Step: The disappearance of the broad N-H stretch (3300-3400 cm⁻¹) and appearance of the sharp, strong isocyanate peak (~2270 cm⁻¹) in IR confirms conversion.

3.2 Downstream Applications (Urea/Carbamate Synthesis)

The primary application is the formation of 1,3-disubstituted ureas (via reaction with amines) or carbamates (via reaction with alcohols).

-

Reaction with Amines: Spontaneous at Room Temperature (RT) in non-nucleophilic solvents (DCM, THF).

-

Reaction with Alcohols: Often requires heating or a Lewis acid catalyst (e.g., DBTL) due to lower nucleophilicity of hydroxyls compared to amines.

3.3 Visualization of Synthetic Pathways

The following diagram illustrates the synthesis of the isocyanate and its divergent reactivity.

Figure 1: Synthetic workflow from aniline precursor to urea/carbamate libraries via the isocyanate intermediate.

Analytical Characterization & Validation

Confirming the identity of 2-(methylthio)phenyl isocyanate requires a multi-modal approach. The molecular weight is the primary checkpoint.

4.1 Mass Spectrometry (MS)

-

Technique: GC-MS or LC-MS (APCI mode preferred over ESI due to moisture sensitivity).

-

Target Signal:

-

Fragmentation: Expect loss of the isocyanate group (-NCO, 42 Da) leading to a fragment at ~123 m/z (thioanisole cation).

-

Isotope Pattern: Sulfur-34 (4.2% natural abundance) will generate an [M+2] peak at 167 m/z with ~4-5% intensity relative to the base peak. This is a diagnostic signature for sulfur-containing compounds.

4.2 Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: A very strong, sharp absorption band at 2250–2270 cm⁻¹ (asymmetric -N=C=O stretch).

-

Absence of Impurities: Absence of broad O-H or N-H bands (3300–3500 cm⁻¹) confirms the sample has not hydrolyzed to the amine or urea.

4.3 Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ or DMSO-d₆ (dry).

-

S-Methyl Group: Singlet at δ 2.4–2.5 ppm (3H).

-

Aromatic Region: Multiplets at δ 7.0–7.5 ppm (4H). The ortho substitution pattern creates a distinct splitting pattern compared to para isomers.

4.4 Analytical Logic Diagram

The following decision tree outlines the quality control process.

Figure 2: Quality control decision tree for validating 2-(methylthio)phenyl isocyanate integrity.

Experimental Protocol: Urea Synthesis

Objective: Synthesis of 1-(2-(methylthio)phenyl)-3-propylurea (Example Application).

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-(methylthio)phenyl isocyanate (165 mg, 1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5 mL).

-

Addition: Add n-propylamine (59 mg, 1.0 mmol, 1.0 eq) dropwise at 0 °C.

-

Note: The reaction is highly exothermic. Cooling controls the rate and prevents side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2 hours.

-

Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexanes). The isocyanate spot (high R_f) should disappear.

-

Workup: Evaporate solvent under reduced pressure. The resulting solid is typically the pure urea.

-

Yield Calculation: Theoretical Yield = 1.0 mmol × MW(Urea Product).

-

MW(Product) = 165.21 (Isocyanate) + 59.11 (Amine) = 224.32 g/mol .

-

Safety & Handling

-

Lachrymator: The vapor is extremely irritating to eyes and mucous membranes. Handle only in a functioning fume hood.

-

Moisture Sensitivity: Reacts with water to form 1,3-bis(2-(methylthio)phenyl)urea and CO₂. Store under inert gas (Nitrogen/Argon) at 2–8 °C.

-

Toxicity: Like all isocyanates, it is a potential respiratory sensitizer.[4] Avoid inhalation.

References

-

ChemicalBook. (n.d.). 2-(Methylthio)phenyl isocyanate Properties and CAS 52260-30-7.[1][2] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-(Methylthio)phenyl isocyanate Product Specification. Retrieved from [5]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142840, 2-(Methylthio)phenyl isothiocyanate (Analogous structure for property comparison). Retrieved from

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

-

Santa Cruz Biotechnology. (n.d.).[1] 2-(Methylthio)phenyl isocyanate Data Sheet. Retrieved from [1]

Sources

Technical Whitepaper: Synthesis of 2-(Methylthio)phenyl Isocyanate

[1]

Executive Summary

2-(Methylthio)phenyl isocyanate is a critical electrophilic intermediate used in the synthesis of carbamate-based agrochemicals, thiourea derivatives, and heterocyclic pharmaceuticals. Its structural uniqueness lies in the ortho-methylthio (-SMe) group, which provides both steric influence and electronic donation, but also introduces susceptibility to oxidation and nucleophilic interference.

This guide details two validated synthetic pathways:

-

The Triphosgene Route (Primary): The industry-standard laboratory method offering high yields and precise stoichiometric control.

-

The Curtius Rearrangement (Secondary): A phosgene-free alternative utilizing carboxylic acid precursors.

Retrosynthetic Analysis

The strategic disconnection of the isocyanate (-NCO) group reveals two primary precursors: the corresponding aniline and the carboxylic acid.

Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks.

Route A: The Triphosgene Protocol (Gold Standard)

This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a solid crystalline substitute for phosgene gas.[1][2] It is safer to handle, weigh, and store, yet it generates phosgene in situ to effect the transformation.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the phosgene equivalent. The presence of the ortho-SMe group requires strict temperature control to prevent side reactions (e.g., S-alkylation or oxidation if impurities are present).

Figure 2: Mechanistic pathway from solid Triphosgene to the target isocyanate.[3]

Experimental Protocol

Safety Warning: Triphosgene generates phosgene gas upon decomposition. All operations must be performed in a well-ventilated fume hood.[3][4] An aqueous ammonia bath must be available to neutralize spills.

Reagents:

-

2-(Methylthio)aniline (1.0 eq)[3]

-

Triphosgene (0.35 eq) [Note: Theoretical is 0.33, slight excess ensures completion]

-

Triethylamine (TEA) (2.2 eq) [HCl scavenger]

-

Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM under nitrogen. Cool the solution to 0°C using an ice bath.

-

Precursor Preparation: In a separate vessel, dissolve 2-(methylthio)aniline (1.0 eq) and TEA (2.2 eq) in anhydrous DCM.

-

Addition: Add the aniline/TEA solution dropwise to the Triphosgene solution over 30-45 minutes.

-

Causality: Slow addition at 0°C prevents the exothermic formation of symmetrical ureas (dimerization), which is a common failure mode in isocyanate synthesis.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.

-

Observation: The reaction mixture typically turns from clear/yellow to a suspension (TEA·HCl salts precipitating).

-

-

Workup:

-

Cool to room temperature.

-

Filter off the precipitated amine salts under nitrogen.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude oil via vacuum distillation .

-

Note: Do not use silica gel chromatography, as isocyanates are liable to hydrolyze or react with silanols on the stationary phase.

-

Route B: Curtius Rearrangement (Alternative)

This route is preferred when the aniline is unavailable or if the starting material is 2-(methylthio)benzoic acid. It avoids phosgene derivatives entirely but involves potentially explosive azide intermediates.

Reagents:

-

2-(Methylthio)benzoic acid[3]

-

Diphenylphosphoryl azide (DPPA)[5]

-

Triethylamine (TEA)

-

Toluene (Solvent)

Protocol Summary:

-

Dissolve the benzoic acid derivative in toluene.

-

Add TEA (1.1 eq) and DPPA (1.1 eq) at room temperature.

-

Stir for 2 hours to form the acyl azide.

-

Heat the reaction to 80-100°C .

-

Monitor IR for the disappearance of the azide peak (~2130 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹).

Process Safety & Handling

Isocyanates are powerful sensitizers and lachrymators. The 2-(methylthio) moiety adds a sulfur-based odor profile and potential toxicity.[3]

| Hazard Class | Risk Description | Mitigation Strategy |

| Respiratory | High toxicity; asthma-like sensitization.[3] | Use full-face respirator or strictly hood-contained process.[3] |

| Chemical | Reacts violently with water/alcohols.[3] | Store under inert gas (Argon/N₂) in sealed containers. |

| Thermal | Decomposition releases NOx and SOx.[3] | Do not overheat during distillation; use high-vacuum/low-temp.[3] |

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed.

-

FT-IR (Neat):

-

Diagnostic Peak: Strong, sharp band at 2250–2275 cm⁻¹ (-N=C=O stretch).[3]

-

Absence: No broad O-H or N-H bands (indicates dry product, no hydrolysis to urea).

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.45 ppm (s, 3H): Methylthio group (-SMe).

-

δ 7.00–7.50 ppm (m, 4H): Aromatic protons. (Ortho-substitution pattern).[3]

-

-

¹³C NMR:

-

δ ~125–130 ppm: Isocyanate carbon (-NCO).[3]

-

δ ~15 ppm: Methylthio carbon.

-

References

-

Organic Syntheses Procedure (Triphosgene)

-

Curtius Rearrangement Review

-

Safe Handling of Isocyanates

-

Triphosgene in Organic Synthesis

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 10. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Application of 2-(Methylthio)phenyl Isocyanate

Executive Summary

2-(Methylthio)phenyl isocyanate (CAS: 52260-30-7) is a specialized electrophilic building block primarily used in the synthesis of sulfur-containing heterocycles, carbamates, and urea derivatives for pharmaceutical discovery.[1][2] While structurally similar to phenyl isocyanate, the ortho-methylthio substitution introduces specific reactivity and toxicological profiles—notably increased lipophilicity and potential for metabolic S-oxidation.

This guide provides a self-validating safety framework for researchers. It moves beyond generic safety data sheets (SDS) to address the specific kinetic hazards of aromatic isocyanates, including lachrymatory effects, respiratory sensitization, and pressure-generating decomposition pathways.

Part 1: Chemical Profile & Physicochemical Properties

Understanding the physical constants is the first line of defense. The high boiling point suggests low volatility at room temperature, yet its lachrymatory nature indicates that even trace vapors are physiologically active.

| Property | Data | Operational Implication |

| CAS Number | 52260-30-7 | Unique identifier for inventory tracking. |

| Molecular Formula | C₈H₇NOS | MW: 165.21 g/mol .[3] |

| Physical State | Liquid (Colorless to pale yellow) | Viscosity allows for easy syringe transfer. |

| Boiling Point | 117–118 °C @ 8 mmHg | Thermal stability is moderate; vacuum distillation recommended for purification. |

| Density | ~1.176 g/mL | Denser than water; sinks in aqueous spills (complicating cleanup). |

| Flash Point | ~104 °C | Combustible.[3] High flash point reduces immediate fire risk but does not eliminate it. |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Incompatible with protic solvents (Water, MeOH, EtOH) unless reacting. |

Part 2: Hazard Identification & Toxicology[4]

The "Sensitization" Cascade

The primary danger of 2-(Methylthio)phenyl isocyanate is not just acute toxicity, but immunological sensitization .

-

Haptenization: Upon inhalation or skin contact, the isocyanate group (-N=C=O) reacts rapidly with nucleophilic residues (lysine, cysteine) on human proteins (e.g., albumin, keratin).

-

Immune Response: This forms a "hapten-carrier" complex, which the immune system identifies as foreign.

-

Sensitization: Subsequent exposures, even at infinitesimal concentrations, trigger an aggressive allergic response (asthma-like symptoms, anaphylaxis).

GHS Classifications:

-

Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[3]

-

Skin/Eye Corrosion: Category 1B/1 (Causes severe burns/damage).

-

Respiratory Sensitization: Category 1 (May cause allergy/asthma symptoms).

-

Lachrymator: Induces immediate, severe tearing and respiratory distress.

Part 3: Engineering Controls & PPE[5]

Ventilation (The Primary Barrier)

-

Requirement: All operations, including weighing and waste transfer, must occur inside a certified chemical fume hood.

-

Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.

-

Vapor Trap: If using a vacuum pump (e.g., for distillation), a liquid nitrogen cold trap is mandatory to prevent isocyanate vapors from exhausting into the lab atmosphere.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against aromatic isocyanates due to rapid permeation.

| PPE Type | Recommendation | Rationale |

| Gloves (Splash) | Double-gloving: Nitrile (Outer) + Nitrile (Inner) | Provides a "buffer zone." Change immediately upon contamination.[4][5][6] |

| Gloves (Spill/Immersion) | Silver Shield® (Laminate) or Butyl Rubber | Aromatic isocyanates can permeate standard nitrile in <15 mins. Laminate offers >4 hours protection. |

| Eye Protection | Chemical Splash Goggles | Face shield required if pouring >100 mL. Contact lenses should be avoided. |

| Respiratory | P100/OV Cartridge (only for spill cleanup outside hood) | In-hood work does not require a respirator if sash is at proper height. |

Part 4: Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision points in the handling lifecycle.

Caption: Operational workflow emphasizing moisture exclusion and verification of quenching prior to disposal.

Protocol 1: Syringe Transfer (Preventing Aerosols)

Why: Pouring generates invisible aerosols. Syringe transfer is a closed system.

-

Flame-dry glassware and purge with Nitrogen/Argon.

-

Insert a septum into the reagent bottle.

-

Use a Luer-lock syringe with a long needle.

-

Pressure Equalization: Insert a nitrogen balloon needle into the septum before withdrawing liquid to prevent vacuum formation.

-

Withdraw liquid slowly. Wipe the needle with a Kimwipe (treat wipe as hazardous waste) before transfer.

Protocol 2: Reaction Quenching

Why: Unreacted isocyanate in waste containers can react with atmospheric moisture to form CO₂ (pressure explosion hazard) and ureas (insoluble precipitates).

-

Reagent: Use Methanol (MeOH) or Ethanol .

-

Mechanism: Isocyanate + MeOH → Methyl Carbamate (Stable).

-

Procedure: Add excess MeOH to the reaction mixture at the end of the experiment. Stir for 30 minutes.

-

Verification: TLC or LC-MS should confirm the disappearance of the isocyanate peak before disposal.

Part 5: Emergency Response & Spill Neutralization

The "Urea" Trap

Never use water alone to clean a spill. Water reacts with isocyanates to produce CO₂ gas and insoluble polyureas, which seal the contamination into the surface.

Neutralization Solution (Decontamination Mix)

Prepare this solution before handling large quantities (>50g).

-

Water: 90%

-

Concentrated Aqueous Ammonia: 8%[6]

-

Liquid Detergent: 2%

-

Function: The detergent solubilizes the isocyanate; ammonia acts as a nucleophile to rapidly convert it to a water-soluble urea/amine derivative.

Spill Response Decision Tree

Caption: Decision logic for isocyanate spill response. Note the critical instruction not to seal waste containers tightly due to CO2 evolution.[2]

Part 6: Waste Disposal

The Golden Rule: Never seal a waste container containing unquenched isocyanates.

-

Hydrolysis Hazard: Residual isocyanate + moisture in waste solvent = CO₂ buildup. Sealed bottles will explode.

-

Protocol:

-

Quench all reaction mixtures with alcohol (MeOH/EtOH).

-

Check pH (should be neutral or slightly basic if amine formed).

-

Collect in a waste container equipped with a vented cap or leave the cap loose for 24 hours in the fume hood.

-

Label clearly: "Contains Isocyanates (Quenched) & Solvents."

-

References

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Retrieved from [Link]

-

Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate. Retrieved from [Link]

Sources

Solubility of 2-(Methylthio)phenyl Isocyanate: A Practical Guide to Prediction, Safe Handling, and Experimental Determination

An In-depth Technical Guide for Researchers

Abstract

2-(Methylthio)phenyl isocyanate is an aromatic isocyanate with potential applications in organic synthesis and drug development. A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. Instead of a simple data sheet, this document provides a comprehensive framework for researchers to predict solubility, understand critical solvent-reagent interactions, and safely execute a robust experimental protocol for its determination. This guide is structured to empower scientists with the causal understanding and methodological rigor required to work with this reactive intermediate.

Theoretical & Predictive Analysis of Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of 2-(Methylthio)phenyl isocyanate—comprising a benzene ring, a methylthio (-S-CH₃) group, and a highly electrophilic isocyanate (-N=C=O) group—suggests a moderate overall polarity.

-

Aromatic Ring: The phenyl group is nonpolar and will favor interactions with other aromatic or nonpolar aliphatic solvents through van der Waals forces and π-stacking.

-

Isocyanate Group (-N=C=O): This functional group is highly polar and contains a strong dipole moment, suggesting favorable interactions with polar solvents.

-

Methylthio Group (-S-CH₃): This group adds a degree of polarity and can participate in dipole-dipole interactions.

Based on the principle of "like dissolves like," 2-(Methylthio)phenyl isocyanate is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the isocyanate group. Solubility in nonpolar solvents is expected to be moderate, while solubility in polar protic solvents is complicated by high reactivity.

The Critical Factor: Solvent Reactivity

The single most important consideration when selecting a solvent for an isocyanate is the high electrophilicity of the central carbon atom in the -N=C=O group. This makes the compound highly susceptible to attack by nucleophiles.

Isocyanates are known to react exothermically with a variety of nucleophilic compounds, including those with active hydrogen atoms.[1] This reactivity is not a mere solubility issue; it is a chemical transformation that consumes the starting material and can pose significant safety risks.

-

Reaction with Water: Isocyanates react with water to first form an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas.[1] The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. This reaction pathway makes aqueous solutions entirely unsuitable for determining the solubility of the isocyanate itself.

-

Reaction with Alcohols: Alcohols readily attack the isocyanate group to form stable urethane (carbamate) linkages.[1][2] This reaction is the basis of polyurethane chemistry and will proceed rapidly in alcoholic solvents.[2]

-

Reaction with Amines: Primary and secondary amines react very rapidly with isocyanates to form ureas.[1]

Therefore, polar protic solvents such as water, methanol, ethanol, and any amine-based solvents are fundamentally incompatible for dissolving 2-(Methylthio)phenyl isocyanate for solubility studies or for use as an inert reaction medium. Using these solvents will lead to immediate degradation of the solute and potentially dangerous pressure buildup from CO₂ evolution if water is present.[3]

Recommended Solvents for Solubility Determination

Based on the principles of non-reactivity and polarity matching, the following classes of solvents are recommended for handling and determining the solubility of 2-(Methylthio)phenyl isocyanate. All solvents must be anhydrous (dry) to prevent hydrolysis.

| Solvent Class | Examples | Rationale for Suitability | Potential Issues |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | High polarity matches the isocyanate group, leading to good solvation without chemical reaction.[4] | Must be rigorously dried. DMF can be challenging to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good general solvents for a wide range of organic compounds. Inert to the isocyanate group. | Must be anhydrous. Potential environmental and health concerns. |

| Aromatic | Toluene, Xylene | Nonpolar nature interacts well with the phenyl ring. Inert. | Lower polarity may result in lower solubility compared to polar aprotic solvents. |

| Nonpolar Aliphatic | Hexanes, Heptane | Likely to be poor solvents due to the polarity of the isocyanate group. | Recommended primarily for precipitation/crystallization. |

Standard Operating Protocol for Gravimetric Solubility Determination

Given its reliability and directness, the gravimetric method is the recommended approach for determining the solubility of 2-(Methylthio)phenyl isocyanate.[5][6][7] This protocol is designed to be self-validating by ensuring the system reaches equilibrium and by using an inert atmosphere to prevent side reactions.

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation:

-

Select a suitable anhydrous solvent from the recommended list (e.g., dry Toluene or Ethyl Acetate).

-

Prepare several small, clean, and dry glass vials with airtight caps.

-

Accurately weigh each empty vial on an analytical balance and record the mass (m_vial).

-

-

Saturation:

-

In a larger vessel, add a known volume of the chosen anhydrous solvent.

-

Add an excess amount of 2-(Methylthio)phenyl isocyanate to the solvent. "Excess" means enough solid should remain undissolved at the bottom of the vessel after equilibration.

-

Seal the vessel tightly and place it in a temperature-controlled environment (e.g., a 25°C water bath or incubator).

-

Stir the suspension gently for a prolonged period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium.

-

-

Isolation of Saturated Solution:

-

Turn off stirring and allow the undissolved solid to settle completely.

-

Crucially, perform this step under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon). This prevents atmospheric moisture from causing hydrolysis.

-

Using a syringe fitted with a non-reactive filter (e.g., a PTFE syringe filter), carefully draw up a precise volume of the clear supernatant (the saturated solution). Avoid drawing up any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into one of the pre-weighed vials.

-

Immediately seal the vial and weigh it to determine the mass of the aliquot (m_aliquot = m_total - m_vial).

-

Remove the cap and place the vial in a vacuum oven under gentle heat (e.g., 40-50°C) to slowly evaporate the solvent. Evaporation should continue until a constant weight is achieved.

-

Once the solvent is fully removed, cool the vial in a desiccator and weigh it again to get the final mass of the vial plus the dried solute residue (m_residue).

-

-

Calculation:

-

Mass of dissolved solute = m_residue - m_vial

-

Mass of solvent = m_aliquot - (m_residue - m_vial)

-

Solubility ( g/100 g solvent) = [ (Mass of dissolved solute) / (Mass of solvent) ] * 100

-

Safety, Handling, and Storage

Isocyanates are hazardous chemicals that require strict safety protocols.[8][9] Exposure can cause irritation to the skin, eyes, and respiratory tract, and they are potent respiratory sensitizers, meaning they can cause occupational asthma.[10][11]

-

Engineering Controls: Always handle 2-(Methylthio)phenyl isocyanate in a certified chemical fume hood with sufficient ventilation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber or laminate film), safety goggles or a face shield, and a lab coat.[11]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Store away from moisture, alcohols, amines, and strong bases.[3]

-

Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and decontaminate the area with a 5% sodium carbonate solution before disposal. Do not seal waste containers immediately, as CO₂ may be generated.

Conclusion

While direct solubility data for 2-(Methylthio)phenyl isocyanate is not currently published, a reliable determination is well within the capabilities of a standard research laboratory. The key to success lies not in finding a pre-existing value, but in understanding the fundamental reactivity of the isocyanate functional group. By excluding protic solvents and meticulously following an anhydrous gravimetric protocol, researchers can generate accurate and reproducible solubility data. This information is critical for designing robust synthetic procedures, developing effective purification strategies, and advancing the potential applications of this valuable chemical intermediate.

References

-

Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. Available at: [Link]

-

Borduas, N. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Isocyanate. Wikipedia. Available at: [Link]

-

NIOSH. (1989). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. PubMed. Available at: [Link]

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]

-

Vangeyte, P., et al. (2007). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link]

-

Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

-

Reddit. (2010). Isocyanate Chemistry. Reddit. Available at: [Link]

-

Delebecq, E., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. Available at: [Link]

-

Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA. Available at: [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Kappe, C. O., et al. (2015). Perspectives in solubility measurement and interpretation. PMC - NIH. Available at: [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Available at: [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. actsafe.ca [actsafe.ca]

- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 5. pharmajournal.net [pharmajournal.net]

- 6. msesupplies.com [msesupplies.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 10. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

The Chemistry of 2-(Methylthio)phenyl Isocyanate: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Methylthio)phenyl isocyanate is a highly versatile aromatic isocyanate that serves as a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, characterized by a reactive isocyanate moiety and an adjacent, sterically influential methylthio group, offers a sophisticated platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, fundamental reactivity, and strategic applications, particularly in the development of targeted therapeutics. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to be an authoritative resource for scientists leveraging this reagent for novel discoveries.

Core Molecular Profile and Properties

2-(Methylthio)phenyl isocyanate is a liquid at room temperature with a chemical structure that positions a nucleophile-scavenging isocyanate group ortho to a methylthio substituent on a benzene ring. This specific arrangement is crucial; the methylthio group not only influences the electronic properties of the isocyanate but also provides a secondary site for chemical modification, such as oxidation or participation in cyclization reactions.

Table 1: Physicochemical Properties of 2-(Methylthio)phenyl Isocyanate

| Property | Value |

| CAS Number | 52260-30-7[1] |

| Molecular Formula | C₈H₇NOS[1] |

| Molecular Weight | 165.21 g/mol [1] |

| Boiling Point | 126 °C at 5 mm Hg |

| Density | 1.21 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.600 |

Synthesis: From Aniline to Isocyanate

The most reliable and scalable synthesis of 2-(Methylthio)phenyl isocyanate begins with its corresponding aniline precursor, 2-(methylthio)aniline. The transformation to the isocyanate is efficiently achieved via phosgenation. For enhanced laboratory safety, triphosgene, a solid and stable phosgene equivalent, is the reagent of choice over gaseous phosgene.

Workflow for the Synthesis of 2-(Methylthio)phenyl Isocyanate

Caption: Stepwise workflow for the synthesis of 2-(Methylthio)phenyl isocyanate.

Detailed Experimental Protocol: Synthesis via Triphosgene

-

System Preparation: A dry, three-necked, 500 mL round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, a reflux condenser topped with a calcium chloride drying tube, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Initial Charge: 2-(Methylthio)aniline (10.0 g, 71.8 mmol) is dissolved in 200 mL of anhydrous toluene and charged into the flask. The solution is cooled to 0 °C in an ice bath.

-

Phosgenation: A solution of triphosgene (7.8 g, 26.3 mmol, 0.37 equivalents) in 50 mL of anhydrous toluene is added dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Maturation: After the addition is complete, the ice bath is removed, and the reaction mixture is slowly heated to reflux (approx. 110 °C). The reaction is maintained at reflux for 3 hours. Progress is monitored by IR spectroscopy for the appearance of the strong isocyanate stretch (~2260 cm⁻¹).

-

Isolation and Purification: The reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (126 °C at 5 mm Hg) to yield 2-(Methylthio)phenyl isocyanate as a clear, colorless liquid.

Expertise & Insights: Causality Behind Protocol Choices

-

Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the starting aniline, subsequently forming a symmetric urea byproduct. The use of anhydrous solvents and a drying tube is non-negotiable for achieving high yields.

-

Stoichiometry of Triphosgene: One molecule of triphosgene is equivalent to three molecules of phosgene. Therefore, slightly more than one-third of a molar equivalent is used relative to the aniline.

-

Controlled Addition: The initial reaction between the aniline and the phosgene equivalent is exothermic. A slow, cold addition prevents runaway reactions and minimizes the formation of urea side-products.

-

Heating to Reflux: The reaction proceeds through an intermediate N-carbamoyl chloride. Heating is required to drive the elimination of HCl and ensure complete conversion to the isocyanate.

The Landscape of Reactivity

The chemical behavior of 2-(Methylthio)phenyl isocyanate is a duality of the predictable reactivity of the isocyanate group and the subtle, yet powerful, influence of the ortho-methylthio substituent.

Reaction with Nucleophiles: The Urea and Carbamate Formation

The primary reaction pathway is the nucleophilic attack on the electrophilic carbon of the isocyanate group. This reaction is foundational to its use in drug discovery, particularly for forming the diaryl urea linkage, a key pharmacophore in many kinase inhibitors.[2]

Caption: Key nucleophilic addition reactions of 2-(Methylthio)phenyl isocyanate.

This reaction is exceptionally reliable and typically proceeds to high conversion at room temperature in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

The Role of the Methylthio Group

The ortho-sulfur atom is not a passive spectator.

-

Intramolecular Cyclization: Under specific conditions, particularly with reagents that can interact with both the sulfur and the isocyanate-derived nitrogen, intramolecular cyclization can be induced to form benzothiazole-type heterocyclic systems. These scaffolds are also prevalent in biologically active molecules.

-

Oxidation to Sulfoxide and Sulfone: The sulfur can be readily oxidized using agents like m-CPBA or Oxone®. This conversion to a sulfoxide (S=O) or sulfone (SO₂) dramatically alters the electronic and steric profile of the molecule. This provides a powerful strategy for library synthesis, as it allows for late-stage diversification to modulate properties like solubility, polarity, and metabolic stability.

Application in Drug Discovery: The Kinase Inhibitor Nexus

A significant application of 2-(Methylthio)phenyl isocyanate is in the synthesis of Type II kinase inhibitors. Many potent inhibitors, such as Sorafenib and Regorafenib, are based on a diaryl urea structure.[2] This motif is crucial for binding to the "DFG-out" (inactive) conformation of the kinase, forming key hydrogen bonds with the enzyme's hinge region and the conserved Asp-Phe-Gly (DFG) motif.[2][3]

The 2-(methylthio)phenyl moiety serves as a well-validated fragment for occupying the hydrophobic pocket of the kinase active site.

Table 2: Example of a Potent Kinase Inhibitor Synthesized from 2-(Methylthio)phenyl Isocyanate

| Compound Name | Target Kinase | Biological Significance |

| N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(methylthio)phenyl)urea | VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting this kinase is a clinically-validated strategy for halting tumor growth and metastasis. This compound is a potent inhibitor of VEGFR-2. |

Synthetic Insight: The synthesis of this class of inhibitors is remarkably straightforward, involving the direct reaction of 2-(Methylthio)phenyl isocyanate with the appropriate substituted aniline (in this case, 4-chloro-3-(trifluoromethyl)aniline) in an inert solvent. The reliability of this reaction makes it ideal for medicinal chemistry campaigns where numerous analogues are required for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

2-(Methylthio)phenyl isocyanate is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable reactivity, coupled with the latent functionality of the methylthio group, provides a robust platform for generating diverse and complex molecules. Its proven utility in the synthesis of potent kinase inhibitors underscores its importance for professionals in drug development. Future applications will likely see this scaffold incorporated into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where its unique structural and electronic features can be further exploited. A thorough understanding of its chemistry, as detailed in this guide, is essential for unlocking its full potential in the next generation of chemical innovation.

References

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). Molecules, 24(11), 2148. Available at: [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, Volume 16, 735–754. Available at: [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. (2021). European Journal of Medicinal Chemistry, 223, 113636. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Labeling with 2-(Methylthio)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 2-(Methylthio)phenyl isocyanate in peptide labeling. We will delve into the underlying chemical principles, strategic advantages, and step-by-step methodologies for the effective conjugation of this reagent to peptides. This document is intended to serve as a practical resource for researchers in proteomics, drug development, and diagnostics who are seeking advanced and versatile tools for peptide modification and analysis.

Introduction: The Strategic Imperative for Precise Peptide Labeling

The covalent modification of peptides is a cornerstone of modern biochemical and pharmaceutical research. The attachment of specific chemical moieties allows for the elucidation of peptide structure, quantification, cellular tracking, and the enhancement of therapeutic properties. Isocyanates are a class of reagents that have demonstrated considerable utility in this domain due to their high reactivity towards primary amines, such as the N-terminal α-amino group of peptides.[1]

This guide focuses on a specific, yet highly versatile isocyanate derivative: 2-(Methylthio)phenyl isocyanate. The strategic placement of the methylthio group on the phenyl ring offers unique chemical properties that can be leveraged for innovative applications in peptide science. We will explore the nuances of its reactivity and provide robust protocols for its successful implementation in your research endeavors.

The Chemistry of 2-(Methylthio)phenyl Isocyanate Labeling

The fundamental principle behind peptide labeling with 2-(Methylthio)phenyl isocyanate is the nucleophilic addition of the uncharged N-terminal α-amino group of the peptide to the electrophilic isocyanate group. This reaction proceeds under mild conditions to form a stable urea linkage.

Mechanism of Action:

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the peptide's N-terminal amine attacking the central carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of a stable N,N'-disubstituted urea derivative.

Caption: Proposed reaction mechanism of 2-(Methylthio)phenyl isocyanate with the N-terminus of a peptide.

The Unique Role of the Methylthio Group:

While the isocyanate moiety drives the core reaction, the 2-(methylthio) substitution provides distinct advantages:

-

Modulation of Reactivity: The electron-donating nature of the methylthio group can subtly modulate the electrophilicity of the isocyanate, potentially leading to more controlled and selective labeling reactions compared to unsubstituted phenyl isocyanate.

-

Enhanced Solubility: The presence of the sulfur-containing group can improve the solubility of the labeling reagent in organic solvents commonly used for peptide work, facilitating homogenous reaction conditions.

-

Potential for Unique Fragmentation in Mass Spectrometry: For researchers utilizing mass spectrometry for peptide analysis, the methylthio group can serve as a unique mass tag and may induce specific fragmentation patterns, aiding in the identification and structural elucidation of labeled peptides.

-

Platform for Further Modification: The sulfur atom in the methylthio group presents a potential site for further chemical modification, opening avenues for multi-functionalization of the labeled peptide.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Grade/Supplier | Notes |

| 2-(Methylthio)phenyl isocyanate | ≥95% purity | Store under inert gas, protected from moisture. |

| Peptide of Interest | Purified to >95% | Lyophilized powder. |

| Anhydrous Dimethylformamide (DMF) | HPLC grade | Use from a freshly opened bottle or dried over molecular sieves. |

| N,N-Diisopropylethylamine (DIPEA) | Redistilled | For adjusting pH. |

| Acetonitrile (ACN) | HPLC grade | For sample preparation and purification. |

| Trifluoroacetic Acid (TFA) | Sequencing grade | For HPLC mobile phase. |

| Water | Deionized, 18.2 MΩ·cm | For buffers and HPLC. |

| C18 Solid-Phase Extraction (SPE) Cartridges | Appropriate for peptide size | For desalting and purification. |

Step-by-Step Protocol for Peptide Labeling

This protocol is a general guideline and may require optimization based on the specific properties of your peptide.

-

Peptide Dissolution:

-

Dissolve the lyophilized peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

-

Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.

-

-

Reagent Preparation:

-

Prepare a stock solution of 2-(Methylthio)phenyl isocyanate in anhydrous DMF at a concentration of 10 mg/mL. This should be done immediately before use.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the dissolved peptide with a 5 to 20-fold molar excess of the 2-(Methylthio)phenyl isocyanate solution.[1]

-

Add DIPEA to the reaction mixture to achieve a final concentration of approximately 1-2%. The pH should be slightly basic (around 8.0-8.5) to ensure the N-terminal amine is deprotonated.

-

Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[1] For sensitive peptides, the reaction can be performed at 4°C overnight.[1]

-

-

Reaction Quenching:

-

To quench any unreacted isocyanate, add a primary amine-containing buffer, such as Tris buffer (1 M, pH 8.0), to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Peptide:

-

The labeled peptide can be purified from excess reagent and byproducts using C18 SPE or reversed-phase HPLC.

-

For SPE:

-

Acidify the reaction mixture with 0.1% TFA.

-

Condition the C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% TFA in water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove unreacted reagent and salts.

-

Elute the labeled peptide with a solution of 50-80% acetonitrile in 0.1% TFA.

-

-

For HPLC:

-

Inject the quenched reaction mixture onto a suitable C18 column.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the labeled peptide from unlabeled peptide and other components.

-

-

-

Verification of Labeling:

-

The success of the labeling reaction can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of 2-(Methylthio)phenyl isocyanate (165.22 g/mol ).

-

Caption: A general workflow for the labeling of peptides with 2-(Methylthio)phenyl isocyanate.

Sources

synthesis of urea derivatives from 2-(Methylthio)phenyl isocyanate

Application Note: Synthesis of Urea Derivatives from 2-(Methylthio)phenyl Isocyanate

Executive Summary

This guide details the protocol for synthesizing urea derivatives utilizing 2-(Methylthio)phenyl isocyanate (CAS: 28479-19-8) as a core electrophilic building block.[1][2][3] The ortho-methylthio group provides a unique steric and electronic profile, often utilized in medicinal chemistry to modulate lipophilicity (

This protocol departs from rigid templates to focus on the causality of reaction parameters , ensuring researchers can adapt the method to various amine nucleophiles (aliphatic, aromatic, and heteroaromatic).

Chemical Properties & Safety Profile

Before initiating synthesis, the operator must understand the specific hazards and reactivity of the starting material.

| Property | Specification |

| Compound | 2-(Methylthio)phenyl isocyanate |

| CAS Number | 28479-19-8 |

| Molecular Weight | 165.21 g/mol |

| Physical State | Liquid (often light yellow) |

| Reactivity | Highly sensitive to moisture (hydrolyzes to aniline + |

| Hazards | Lachrymator, sensitizer, toxic by inhalation.[3][4] |

Critical Safety Directive:

-

Moisture Control: All glassware must be flame-dried or oven-dried (

).[1][2][3] Solvents must be anhydrous.[1][2] -

Exposure: Isocyanates are potent respiratory sensitizers.[1][2] All operations must occur in a functioning fume hood.[1][2]

Reaction Mechanism & Logic

The formation of the urea linkage proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group.[2]

Mechanistic Insight: The 2-(methylthio) substituent is electron-donating (via resonance) but located at the ortho position.[1][2][3] This creates a specific challenge:

-

Steric Hindrance: The bulky

group protects the isocyanate carbon, potentially slowing reaction rates compared to para-substituted analogs.[1][2] -

Electronic Deactivation: The electron donation renders the isocyanate carbon slightly less electrophilic.

Therefore, this protocol recommends higher concentrations and potentially elevated temperatures for unreactive anilines.

Experimental Protocol

Materials & Equipment

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] Note: Use Toluene for high-temperature reflux if the amine is deactivated.[1][2][3]

-

Base (Optional): Triethylamine (

) or DIPEA.[1][2] Only required if the amine is supplied as a salt (e.g., hydrochloride).

Method A: Standard Conditions (Reactive Amines)

Best for: Aliphatic amines (e.g., benzylamine, morpholine) and electron-rich anilines.[1][2]

-

Preparation: Purge a 50 mL round-bottom flask with Nitrogen (

) or Argon.[1][2] -

Dissolution: Dissolve the Amine (1.1 mmol) in anhydrous DCM (5 mL).

-

Addition: Add 2-(Methylthio)phenyl isocyanate (1.0 mmol, ~165 mg) dropwise via syringe at

(ice bath).-

Why? The reaction is exothermic. Cooling prevents side reactions (e.g., dimerization).[2]

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Workup:

Method B: Forcing Conditions (Deactivated Amines)

Best for: Electron-deficient anilines (e.g., 4-nitroaniline) or sterically hindered amines.[1][2][3]

-

Solvent Switch: Use Anhydrous Toluene instead of DCM.[2]

-

Temperature: Heat the reaction mixture to

(Reflux) . -

Catalysis: If reaction is sluggish after 6 hours, add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the isocyanate.

Experimental Workflow Diagram

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Amine is too weak or Isocyanate hydrolyzed. | 1. Use Method B (Reflux in Toluene).2. Check Isocyanate quality (should be clear/yellow, not cloudy). |

| White Solid in Flask | Formation of symmetric urea (Dimer).[2][3] | Moisture ingress caused isocyanate hydrolysis to aniline, which reacted with remaining isocyanate. Ensure anhydrous conditions. |

| Oily Product | Impurities or solvent retention.[2][3] | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

References

-

General Urea Synthesis: Smolecule. "N-[3-(methylthio)phenyl]-N'-phenylurea Product Page." Accessed Oct 2023.[1][2][4][5] Link

-

Isocyanate Reactivity: Thermo Fisher Scientific. "Safety Data Sheet: 3-(Methylthio)phenyl isocyanate." Accessed Oct 2023.[1][2][4][5] Link

-

Medicinal Chemistry Context: National Institutes of Health (NIH).[1][2] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." J. Med.[1][2][6] Chem.Link[1][2]

-

Synthetic Methodology: Organic Chemistry Portal. "Synthesis of Urea Derivatives." Link

Sources

- 1. Buy N-[3-(methylthio)phenyl]-N'-phenylurea [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. PACT - Public Activities Coordination Tool - ECHA [echa.europa.eu]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. reddit.com [reddit.com]

- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Surface Functionalization Using 2-(Methylthio)phenyl Isocyanate

Introduction: Tailoring Surfaces for Biological Interface

In the realms of drug discovery and advanced biomaterials, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization allows for the creation of interfaces that can actively participate in biological processes, whether by promoting specific cell adhesion, resisting non-specific protein fouling, or serving as a platform for the controlled release of therapeutic agents.[1][2] Isocyanates are a class of highly reactive organic compounds that have found extensive use in surface modification due to their ability to form stable covalent bonds with a variety of functional groups, most notably hydroxyl groups present on the surfaces of many materials.[3] This document provides a detailed guide to the use of a specialized isocyanate, 2-(methylthio)phenyl isocyanate, for the functionalization of hydroxylated surfaces, with a particular focus on applications relevant to researchers, scientists, and drug development professionals.

The choice of 2-(methylthio)phenyl isocyanate is predicated on the unique combination of the reactive isocyanate group and the strategically positioned methylthio (thioanisole) moiety. This combination offers a dual-functionality platform: the isocyanate provides a robust anchoring point to the substrate, while the thioether group introduces a site for potential secondary reactions or specific biomolecular interactions.[4][5] The ortho positioning of the methylthio group can also impart specific conformational and electronic properties to the functionalized surface, potentially influencing its interaction with biological targets.[6]

The Chemistry of Functionalization: A Tale of Two Groups

The surface functionalization process using 2-(methylthio)phenyl isocyanate is primarily driven by the reaction between the isocyanate group (-N=C=O) and surface hydroxyl groups (-OH). This reaction forms a highly stable urethane linkage, covalently attaching the phenyl ring to the substrate.

Reaction Mechanism: Isocyanate and Hydroxyl Group

The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by the oxygen atom of a surface hydroxyl group. This reaction is typically carried out in an anhydrous solvent to prevent the competing reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

Figure 1: Reaction of 2-(methylthio)phenyl isocyanate with a hydroxylated surface.

The Significance of the ortho-Methylthio Group

The presence of the methylthio group in the ortho position to the isocyanate offers several potential advantages in the context of drug development and biological applications:

-

Modulation of Surface Properties: The thioether group can influence the local hydrophobicity and electronic environment of the surface, which can be critical for controlling protein adsorption and cellular interactions.[7]

-

Secondary Functionalization: The sulfur atom in the thioether is a soft nucleophile and can be a target for further chemical modification, such as alkylation or oxidation, allowing for the attachment of other molecules or the tuning of surface properties post-immobilization.[5]

-

Biomimetic Interactions: Thioether moieties are found in biological molecules, such as the amino acid methionine. Introducing this group onto a surface could facilitate specific interactions with proteins or other biological targets.[8]

-

Potential for Controlled Drug Release: The thioether linkage can be susceptible to cleavage under specific oxidative conditions, offering a potential mechanism for the controlled release of attached drug molecules.

Protocols for Surface Functionalization

The following protocols are designed to be adaptable for a range of hydroxylated substrates, such as glass, silicon wafers with a native oxide layer, and metal oxides.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| 2-(Methylthio)phenyl isocyanate | ≥97% | e.g., Sigma-Aldrich, TCI | Handle with care in a fume hood. |

| Anhydrous Toluene | ≥99.8% | e.g., Sigma-Aldrich | Or other suitable anhydrous aprotic solvent. |

| Acetone | ACS Grade | e.g., Fisher Scientific | For cleaning. |

| Isopropanol | ACS Grade | e.g., Fisher Scientific | For cleaning. |

| Deionized (DI) Water | 18.2 MΩ·cm | In-house | For cleaning. |

| Piranha solution (3:1 H₂SO₄:H₂O₂) | - | Prepared fresh | Extreme caution required. |

Experimental Workflow

Figure 2: Workflow for surface functionalization.

Step-by-Step Protocol

1. Substrate Cleaning:

-

Sonnicate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrate under a stream of nitrogen gas.

2. Surface Hydroxylation (Piranha Treatment - EXTREME CAUTION ):

-

Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Work in a fume hood with the sash at the lowest possible height.

-

Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass container. Never add acid to peroxide.

-

Immerse the cleaned and dried substrate in the piranha solution for 15-30 minutes.

-

Carefully remove the substrate and rinse it extensively with deionized water.

-

Dry the substrate under a stream of nitrogen gas. The surface should now be highly hydrophilic.

3. Reaction with 2-(Methylthio)phenyl isocyanate:

-

In a glovebox or under an inert atmosphere, prepare a 1-10 mM solution of 2-(methylthio)phenyl isocyanate in anhydrous toluene.

-

Place the hydroxylated substrate in the isocyanate solution.

-

Allow the reaction to proceed for 2-12 hours at room temperature or elevated temperatures (e.g., 60-80°C) to increase the reaction rate. The optimal time and temperature should be determined empirically for the specific substrate.

-

The reaction vessel should be sealed to prevent the ingress of moisture.

4. Rinsing and Drying:

-

Remove the substrate from the reaction solution.

-

Rinse the substrate sequentially with anhydrous toluene, acetone, and isopropanol to remove any unreacted isocyanate and byproducts.

-

Dry the functionalized substrate under a stream of nitrogen gas.

Characterization of the Functionalized Surface

Verification of successful surface modification is crucial. A combination of surface-sensitive analytical techniques should be employed.

Fourier-Transform Infrared Spectroscopy (FTIR)

Attenuated Total Reflectance (ATR) or Grazing Angle Reflection-Absorption (GARA) FTIR are ideal for analyzing thin films on surfaces.

| Functional Group | Expected Wavenumber (cm⁻¹) | Indication |

| Isocyanate (-N=C=O) | ~2270 | Disappearance indicates complete reaction. |

| Urethane N-H Stretch | ~3300 | Formation of the urethane linkage. |

| Urethane C=O Stretch | ~1700-1730 | Formation of the urethane linkage. |

| Aromatic C=C Stretch | ~1400-1600 | Presence of the phenyl ring. |

| C-S Stretch | ~600-800 | Presence of the thioether group. |

The disappearance of the strong isocyanate peak is a primary indicator of a successful reaction.[9] The appearance of the characteristic urethane and aromatic peaks confirms the covalent attachment of the molecule to the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.

| Element | Binding Energy (eV) | Indication |

| N 1s | ~400.5 | Presence of nitrogen from the urethane linkage.[10] |

| S 2p | ~163-165 | Presence of sulfur from the methylthio group. |

| C 1s | Deconvolution | Can reveal components corresponding to the aromatic ring, C-N, C-S, and C=O bonds. |

| O 1s | Deconvolution | Changes in the oxygen environment upon urethane formation. |

High-resolution scans of the N 1s and S 2p regions are essential for confirming the presence of the desired functional groups and their chemical states.[11]

Applications in Drug Development

The unique properties of surfaces functionalized with 2-(methylthio)phenyl isocyanate open up several avenues for research and application in drug development:

-

High-Throughput Screening: The functionalized surface can be used to immobilize drug targets, such as proteins, via interactions with the thioanisole moiety, creating a platform for screening compound libraries.

-

Controlled Drug Delivery: Therapeutic molecules can be tethered to the surface via the thioether group, potentially through a linkage that can be cleaved under specific physiological conditions, allowing for localized and controlled drug release.[12][13]

-

Biocompatible Coatings: The tailored surface chemistry can be used to create biocompatible coatings for medical devices and implants, reducing non-specific protein adsorption and improving tissue integration.[14][15]

-

Biosensor Development: The thioanisole group can act as a recognition element for specific analytes, or as an anchor point for bioreceptors, forming the basis of novel biosensors.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete reaction (residual isocyanate peak in FTIR) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. |

| Moisture contamination. | Ensure anhydrous conditions and use fresh anhydrous solvents. | |

| Poor surface coverage | Inadequate surface hydroxylation. | Optimize the piranha treatment or other hydroxylation methods. |

| Steric hindrance on the substrate. | Consider using a linker molecule. | |

| Inconsistent results | Variability in substrate cleaning or hydroxylation. | Standardize all preparation steps. |

| Degradation of 2-(methylthio)phenyl isocyanate. | Store the reagent under inert gas and away from moisture. |

Safety Precautions

Isocyanates are toxic and potent respiratory sensitizers. Always handle 2-(methylthio)phenyl isocyanate in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Piranha solution is extremely dangerous and should be handled with extreme caution.

References

-

Potential application of functional porous TiO2 nanoparticles in light-controlled drug release and targeted drug delivery. ([Link])

-

Surface-functionalized nanoparticles for controlled drug delivery. ([Link])

-

Surface-Functionalized Nanoparticles for Controlled Drug Delivery | PPTX. ([Link])

-

Surface Functionalization of Polypropylene Nonwoven Fabric for Introducing Repeatable Controlled Drug Release Property. ([Link])

-

The Chemistry of the Thiol Groups. ([Link])

-

Thiol-based Self-assembled Monolayers: Formation and Organization. ([Link])

-

Replacement of the ortho-phenyl ring with saturated bioisosteres in.... ([Link])

-

Designing Surface Coatings for Maximum Biocompatibility. ([Link])

-

The role of thiols and disulfides in protein chemical and physical stability. ([Link])

-

Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. ([Link])

-

Functionalized SBA-15 Materials as Carriers for Controlled Drug Delivery: Influence of Surface Properties on Matrix−Drug Interactions. ([Link])

-

Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. ([Link])

-

Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications. ([Link])

-

The Impacts of Crystalline Structure and Different Surface Functional Groups on Drug Release and the Osseointegration Process of Nanostructured TiO 2. ([Link])

-

Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. ([Link])

-

High-energy resolution XPS spectra C1s, O1s, and N1s for pure PU (A).... ([Link])

-

Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ([Link])

-

Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. ([Link])

-

XPS and ToF-SIMS Characterization of New Biodegradable Poly(peptide-urethane-urea) Block Copolymers. ([Link])

-

Advances in Surface Engineering and Biocompatible Coatings for Biomedical Applications. ([Link])

-

Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. ([Link])

-

Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity. ([Link])

-

Self-Assembled Monolayers and Multilayers of Conjugated Thiols, .alpha.,.omega.-Dithiols, and Thioacetyl-Containing Adsorbates. Understanding Attachments between Potential Molecular Wires and Gold Surfaces. ([Link])

-

XPS characterization of the amide bond formation. a–c) N 1 s, O 1 s and.... ([Link])

-

Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. ([Link])

-

Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ([Link])

-

Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ([Link])

-

Surface characterization of a series of polyurethanes by X-ray photoelectron spectroscopy and contact angle methods. ([Link])

-

Isocyanates as Precursors to Biomedical Polyurethanes. ([Link])

-

Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.. ([Link])

-

Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis. ([Link])

-

Using Infrared Spectroscopy to Study Self Assembled Monolayers. ([Link])

-

Challenges and recent advances in bio-based isocyanate production. ([Link])

-

Surface-Functionalized Nanoparticles for Controlled Drug Delivery. ([Link])

Sources

- 1. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impacts of Crystalline Structure and Different Surface Functional Groups on Drug Release and the Osseointegration Process of Nanostructured TiO2 [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azonano.com [azonano.com]

- 10. researchgate.net [researchgate.net]

- 11. XPS and ToF-SIMS Characterization of New Biodegradable Poly(peptide-urethane-urea) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential application of functional porous TiO2 nanoparticles in light-controlled drug release and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. proplate.com [proplate.com]

- 15. Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(Methylthio)phenyl Isocyanate in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Versatility in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-(methylthio)phenyl isocyanate emerges as a particularly strategic reagent. Its unique bifunctional nature, possessing both a highly reactive isocyanate group and a strategically positioned methylthio moiety, offers a versatile platform for the construction of a variety of privileged heterocyclic systems. This guide provides an in-depth exploration of the applications of 2-(methylthio)phenyl isocyanate in heterocyclic synthesis, with a primary focus on the construction of quinazolinone frameworks, which are prevalent in numerous biologically active compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explore the potential for this reagent in the broader context of heterocyclic chemistry.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic incorporation of a methylthio group at the 2-position of the quinazolinone ring system, facilitated by the use of precursors like 2-(methylthio)phenyl isocyanate or its synthetic equivalents, provides a valuable handle for further molecular elaboration and optimization of biological activity.

Mechanistic Insights: The Pathway to 2-(Methylthio)-Substituted Quinazolinones